molecular formula C19H26N6O2 B2409943 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2199187-43-2

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B2409943
CAS No.: 2199187-43-2
M. Wt: 370.457
InChI Key: JDNHXYJXBQDEIN-UHFFFAOYSA-N
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Description

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology .

Properties

IUPAC Name

4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(oxan-4-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c26-19(20-15-7-11-27-12-8-15)24-9-5-14(6-10-24)18-22-21-17-4-3-16(13-1-2-13)23-25(17)18/h3-4,13-15H,1-2,5-12H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNHXYJXBQDEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)NC5CCOCC5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide involves multiple steps. One common synthetic route includes the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetyl acetone in absolute ethanol under reflux conditions . The reaction mixture is typically heated to 80°C for several hours to ensure complete conversion. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activity

The compound 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide is a member of the triazolo-pyridazine class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H19N7O
  • Molecular Weight : 337.4 g/mol
  • Purity : Typically 95%

Similar compounds within the triazolo[4,3-b]pyridazine scaffold have been shown to interact with various biological targets. The primary mechanism involves the inhibition of protein kinases such as c-Met, which is implicated in cellular growth and survival pathways. This interaction can lead to:

  • Inhibition of Tumor Growth : By disrupting signaling pathways associated with cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo derivatives. For instance:

  • Cytotoxic Effects : Compounds similar to our target have demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and MDA-MB-231), outperforming standard chemotherapeutics like cisplatin in some assays .
  • Mechanisms of Action :
    • Induction of apoptosis via activation of caspases (caspase 3/7, 8, and 9) and modulation of pro-apoptotic factors such as p53 and Bax .
    • Promotion of autophagy through increased beclin-1 expression and mTOR pathway inhibition .

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have shown:

  • Antimicrobial Activity : Effective against a range of bacterial strains.
  • Anti-inflammatory Properties : Potential to reduce inflammation markers in vitro.
  • Antioxidant Effects : Scavenging free radicals and reducing oxidative stress.

Case Studies

Several studies have explored the biological activities of related compounds:

StudyCompoundActivityFindings
3bAnticancerStronger cytotoxicity than cisplatin in MCF-7 and MDA-MB-231 cells. Induces apoptosis through caspase activation.
Similar Triazolo DerivativeAntimicrobialShowed significant inhibition against Gram-positive bacteria.
Triazolo-Pyridazine AnalogAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages.

Pharmacokinetics

In silico studies suggest favorable pharmacokinetic profiles for triazolo derivatives, indicating good absorption and distribution properties along with acceptable metabolic stability. These characteristics are crucial for their development as therapeutic agents.

Q & A

Q. Optimization strategies :

  • Catalyst screening : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher Suzuki coupling efficiency (yield increase from 45% to 72%) .
  • Side reactions :
    • Over-alkylation : Mitigate by using excess cyclopropane reagent (1.5 eq.) and lower temperatures .
    • Oxidative byproducts : Introduce inert atmosphere (N₂/Ar) during hydrazine condensation .
      Validation : Monitor intermediates via LC-MS at each step to isolate and quantify side products .

How do structural modifications (e.g., oxan-4-yl vs. benzyl substituents) affect target binding affinity?

Q. Structure-Activity Relationship (SAR) findings :

Substituent Target (e.g., Kinase X) IC₅₀ (nM) Reference
Oxan-4-ylKinase X12.3 ± 1.2
BenzylKinase X48.7 ± 3.5
Mechanistic insight : The oxan-4-yl group enhances hydrogen bonding with Asp98 in the kinase active site, confirmed by molecular docking .

How to resolve contradictions in biological activity data across different assays (e.g., in vitro vs. cell-based)?

  • Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.8 in lysosomes) affecting compound ionization .
  • Membrane permeability : Use PAMPA assays to quantify passive diffusion; low permeability may explain weak cellular activity despite high enzyme affinity .
  • Metabolic stability : Perform microsomal incubation (human liver microsomes, 1 hr) to assess CYP-mediated degradation .

What computational methods are used to predict off-target interactions?

  • Molecular dynamics simulations : 100-ns simulations to assess binding stability with homologous proteins (e.g., Kinase Y) .
  • Pharmacophore modeling : Align with known inhibitors (e.g., staurosporine) to identify shared interaction motifs .
  • Druggability assessment : Calculate physicochemical parameters (LogP <3, PSA <90 Ų) using Schrödinger QikProp .

How to address discrepancies in NMR spectral data between synthetic batches?

  • Impurity profiling : Use HSQC and COSY to distinguish diastereomers (e.g., axial vs. equatorial piperidine conformers) .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify aggregation or tautomerization .
  • Batch documentation : Track reagent lots (e.g., cyclopropylboronic acid purity >99% by GC-MS) to correlate with spectral anomalies .

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